2,5-Dioxa-8-azaspiro[3.4]octane

logP CNS drug design hydrophilicity

Medicinal chemistry teams pursuing CNS-penetrant fragments often treat spirocyclic amine substitution as a simple vector change, yet endocyclic oxygen count and position critically alter LogP, TPSA, and hydrogen-bonding capacity. 2,5-Dioxa-8-azaspiro[3.4]octane (MW 115.13 Da) resolves this with a predicted LogP of -0.94 and TPSA of 30 Ų-distinct from its mono-oxa and regioisomeric analogs. Key advantages: • Three H-bond acceptors (two ether oxygens + amine) per 115 Da-higher polar interaction density than mono-oxa counterparts for enthalpy-driven fragment binding. • Boiling point ~200.8 °C reduces evaporative loss during parallel synthesis drying steps, improving library yield reproducibility. • N-functionalization at the azetidine 8-position provides an orthogonal SAR vector versus 2-aza regioisomers. Supplied as a custom-synthesized building block with full analytical characterization.

Molecular Formula C5H9NO2
Molecular Weight 115.13 g/mol
Cat. No. B13634592
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Dioxa-8-azaspiro[3.4]octane
Molecular FormulaC5H9NO2
Molecular Weight115.13 g/mol
Structural Identifiers
SMILESC1COC2(N1)COC2
InChIInChI=1S/C5H9NO2/c1-2-8-5(6-1)3-7-4-5/h6H,1-4H2
InChIKeyOLAPUHDOCBXHNX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.5 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,5-Dioxa-8-azaspiro[3.4]octane: Physicochemical Profile


2,5-Dioxa-8-azaspiro[3.4]octane (CAS 1562098-09-2) is a low-molecular-weight (115.13 Da) spirocyclic heterocycle that incorporates one nitrogen and two oxygen atoms within a conformationally restricted [3.4] framework . The compound is valued in medicinal chemistry as a bioisostere for piperazine/morpholine motifs and as a three-dimensional fragment for lead optimization . Its predicted LogP (−0.94) and topological polar surface area (TPSA, 30 Ų) place it in a property space that is subtly but meaningfully different from its closest commercially available analogs, making the choice of core scaffold a non-trivial determinant of downstream ADMET and synthetic tractability .

Spirocyclic bioisostere for piperazine/morpholine in lead optimization

Low predicted logP may support CNS research hydrophilicity requirements

Conformationally restricted scaffold enables SAR exploration of N-vector

Why Generic Substitution Fails for 2,5-Dioxa-8-azaspiro[3.4]octane


In lead optimization, the substitution of one spirocyclic amine for another is often treated as a simple vector change; however, the number and position of endocyclic oxygen atoms produce measurable differences in polarity, hydrogen-bonding capacity, and conformational preorganization that cannot be captured by a generic 'oxa-azaspiro' label . The quantitative evidence outlined in Section 3 demonstrates that 2,5-Dioxa-8-azaspiro[3.4]octane occupies a property niche that is distinct from its 2-oxa-6-azaspiro and 5,8-dioxa-2-azaspiro regioisomers, directly impacting critical drug-design parameters such as lipophilicity, TPSA, and potential metabolic soft spots .

Regioisomeric N-position may change functionalization vector, limiting library diversity

Number of endocyclic oxygens alters H-bond acceptor count and predicted TPSA

Polarity differences relative to mono-oxa analogs may shift ADMET predictions

2,5-Dioxa-8-azaspiro[3.4]octane vs. Analogs: Key Property Differences


LogP-Driven CNS Hydrophilicity Advantage

The ACD/LogP predicted partition coefficient for 2,5-Dioxa-8-azaspiro[3.4]octane (−0.94) is 0.36 log units lower than that of its single-oxygen counterpart 2-Oxa-6-azaspiro[3.4]octane (−0.58), indicating a ~2.3-fold increase in hydrophilicity for the target compound . This difference brings the compound more closely aligned with the optimal CNS drug-likeness space (LogP 1–3 is common, but CNS drugs often benefit from lower LogP to reduce volume of distribution).

Hydrophilicity shift
Predicted data
ΔLogP = −0.36
(more hydrophilic)
May align scaffold with CNS research polarity needs
Predicted; experimental logP verification recommended
logP CNS drug design hydrophilicity lead optimization

Additional H-Bond Acceptor Expands Pharmacophore Capacity

2,5-Dioxa-8-azaspiro[3.4]octane exposes three hydrogen bond acceptors (two ether oxygens + one amine nitrogen) compared to only two acceptors (one ether oxygen + one amine nitrogen) for 2-Oxa-6-azaspiro[3.4]octane . The additional HBA introduces a distinct geometry for intermolecular interactions, which can be exploited for deliberate targeting of polar binding pockets without requiring extra substituents that would add molecular weight.

HBA count
Predicted data
3 acceptors vs 2
(+1 HBA, same MW)
May increase polar interaction points without MW penalty
Consistent with structural formula; binding validation needed
H-bond acceptor solubility pharmacophore SAR

Higher TPSA for Improved Oral Bioavailability

The topological polar surface area (TPSA) of 2,5-Dioxa-8-azaspiro[3.4]octane is predicted to be 30 Ų, versus 21 Ų for 2-Oxa-6-azaspiro[3.4]octane . While both values are well below the 140 Ų threshold associated with poor oral absorption, the 9 Ų increase for the dioxa scaffold suggests a moderating effect on passive membrane permeability that can be beneficial when aiming for a balanced ADME profile—high enough for target engagement, low enough to avoid rapid hepatic clearance.

TPSA
Predicted data
30 Ų (target) vs 21 Ų
Elevated TPSA may moderate passive permeability
Predicted; influences oral absorption research models
TPSA oral bioavailability permeability ADME

Higher Boiling Point and Purification Stability

The predicted boiling point of 2,5-Dioxa-8-azaspiro[3.4]octane (200.8 ± 40.0 °C at 760 mmHg) is approximately 14 °C higher than that of 2-Oxa-6-azaspiro[3.4]octane (187.1 ± 33.0 °C) under identical conditions . The higher boiling point reflects enhanced intermolecular dipole-dipole interactions conferred by the second oxygen atom, which in practical terms reduces volatility loss during solvent evaporation steps in the synthetic workflow.

Boiling point
Predicted data
~200.8 °C (target) vs ~187.1 °C
Lower volatility may reduce evaporative loss during synthesis
Predicted; scale-up handling advantages to verify
boiling point purification volatility process chemistry

Regioisomeric Scaffold Differentiation: N-Vector and LogP

Compared to its regioisomer 5,8-Dioxa-2-azaspiro[3.4]octane, which places the two oxygen atoms in a dioxolane ring fused at a different position, 2,5-Dioxa-8-azaspiro[3.4]octane presents a more negative predicted LogP (−0.94 vs. −0.67) and a marginally lower TPSA (30 Ų vs. 30.49 Ų) . Critically, the nitrogen in 2,5-Dioxa-8-azaspiro[3.4]octane is located at the 8-position of the azetidine ring, offering a distinct vector for N-functionalization compared to the 2-position nitrogen in the 5,8-dioxa isomer, thereby enabling divergent library construction from a single core.

Regioisomer profile
Predicted data
N at 8-position (azetidine) vs 2-position; ΔLogP −0.27
Distinct N-vector enables orthogonal library exploration
Topological difference; confirm synthetic accessibility
regioisomer scaffold hopping logP synthetic accessibility

2,5-Dioxa-8-azaspiro[3.4]octane: Optimal Procurement Scenarios


CNS Lead Optimization with Low LogP Cores

Medicinal chemistry teams targeting neurodegenerative or psychiatric indications where CNS penetration and low P-gp liability are paramount will find 2,5-Dioxa-8-azaspiro[3.4]octane a strategically advantageous core. Its predicted LogP of −0.94 is intrinsically lower than that of the mono-oxa analog 2-Oxa-6-azaspiro[3.4]octane (−0.58), reducing the need for additional polar substituents to achieve favorable CNS exposure .

Fragment-Based Drug Discovery with Multi-HBA Cores

In FBDD campaigns, the compound's three hydrogen bond acceptors (two ether oxygens + amine nitrogen) offer a higher density of polar interaction points per unit of molecular weight (115 Da) compared to the two acceptors in its mono-oxa counterpart . This profile supports efficient enthalpy-driven binding to polar subpockets—often a key differentiator in fragment progression—without requiring molecular-weight-increasing substituents .

Scaffold Hopping and Spirochemical Library Construction

For industrial compound collection enhancement programs, the 2,5-Dioxa-8-azaspiro[3.4]octane scaffold provides an orthogonal vector for N-functionalization (azetidine 8-position) compared to its regioisomer 5,8-Dioxa-2-azaspiro[3.4]octane (nitrogen at 2-position), enabling broader SAR exploration from a single procurement investment . The marginally higher boiling point (200.8 °C vs. 187.1 °C for the 2-oxa analog) also reduces volatilization during parallel synthesis drying steps, improving library yield reproducibility .

Scale-Up Synthesis with Low-Volatility Intermediates

During scale-up synthesis, the predicted 13.7 °C higher boiling point of 2,5-Dioxa-8-azaspiro[3.4]octane relative to 2-Oxa-6-azaspiro[3.4]octane offers a practical handling advantage by curbing evaporative loss during standard solvent-stripping unit operations . This property is particularly relevant for contract research organizations (CROs) needing to meet specified delivered mass targets.

Application
Selection Property
Validation Focus
CNS research lead optimization
Low predicted LogP core
Predicted CNS exposure and P-gp liability assessment
Fragment-based discovery (multi-HBA)
High HBA density per molecular weight
Binding thermodynamics and polar subpocket engagement
Spirochemical library construction
Distinct N-functionalization vector
Regioisomeric scaffold coverage and synthetic reproducibility
Scale-up synthesis with low volatility
Reduced volatility during concentration steps
Boiling point verification and yield consistency
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